molecular formula C₁₅H₁₂B₃N₃O₃·3H₂O B1151697 3-Pyridylboroxin, Trihydrate

3-Pyridylboroxin, Trihydrate

Cat. No.: B1151697
M. Wt: 368.77
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyridylboroxin, Trihydrate is a boron-containing organometallic reagent that serves as a efficient precursor to 3-pyridylboronic acid, commonly employed in palladium-catalyzed cross-coupling reactions . Its primary research application is in the synthesis of 3-pyridyl biaryl systems via Suzuki cross-coupling reactions with various aryl halides . This method provides a reliable route for incorporating the 3-pyridyl moiety, a key structural feature in many pharmacologically active molecules, into complex biaryl architectures . The compound has the molecular formula C15H12B3N3O3 and is related to the monomeric pyridin-3-ylboronic acid (CAS 1692-25-7) . As a boronic acid derivative, it operates by transmetalating with a palladium catalyst, facilitating the carbon-carbon bond formation between the pyridyl ring and an aryl halide coupling partner . This makes it a valuable building block in medicinal chemistry for drug discovery and in materials science. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₁₅H₁₂B₃N₃O₃·3H₂O

Molecular Weight

368.77

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Pyridylboroxin, Trihydrate and Its Precursors

Optimized Dehydration and Hydrolysis Equilibria in 3-Pyridylboronic Acid Systems

The formation of 3-Pyridylboroxin, the anhydrous form of the trihydrate, from its precursor, 3-pyridylboronic acid, is governed by a dehydration equilibrium. This process typically involves the removal of water to drive the reaction towards the formation of the six-membered boroxine (B1236090) ring. Conversely, the boroxine ring is susceptible to hydrolysis, which regenerates the boronic acid. Understanding and controlling this equilibrium is paramount for maximizing the yield and purity of the desired boroxin.

The dehydration is often facilitated by azeotropic removal of water using solvents like toluene (B28343), frequently in the presence of a Lewis acid catalyst such as boric acid. The equilibrium between the boronic acid and the boroxine is a dynamic process influenced by factors such as solvent, temperature, and the presence of water. Anhydrous solvents and inert atmospheres are crucial to suppress the reverse hydrolysis reaction.

A study on the reactivity of 3-pyridylboronic acid has shown that the tautomeric equilibrium of the acid is influenced by the solvent system. In water, it predominantly exists in a zwitterionic form, while in a mixed organic solvent like 50 vol% aqueous dioxane, the molecular form is favored. researchgate.net This highlights the importance of solvent choice in controlling the reactive species present in the system.

Alternative Synthetic Routes to 3-Pyridylboroxin, Trihydrate and Related Analogs

While the dehydration of 3-pyridylboronic acid is a common route, alternative synthetic strategies have been developed. One prominent method involves the in situ generation of 3-pyridylboronic acid followed by cyclotrimerization to the boroxine. This can be achieved through a lithium-halogen exchange reaction of 3-bromopyridine (B30812) with n-butyllithium, followed by quenching with a borate (B1201080) ester like triisopropyl borate. orgsyn.org This one-pot approach avoids the isolation of the intermediate boronic acid.

The reaction conditions for this route have been optimized for large-scale synthesis. For example, using a mixed solvent system of THF and toluene allows for better temperature control and solubility of intermediates. orgsyn.org Maintaining sub-zero temperatures (e.g., -40°C) is critical to prevent side reactions. orgsyn.org

The synthesis of related analogs, such as those with different substituents on the pyridine (B92270) ring, can also be achieved through similar methodologies. For instance, [5-(Difluoromethyl)-3-pyridyl]boronic acid serves as a precursor to its corresponding boroxine. smolecule.com The electronic properties of the aryl unit can significantly influence the Lewis acidity of the boronic acid and its subsequent reactivity. semanticscholar.org

Control over Stoichiometry and Purity in this compound Synthesis

Achieving high purity and the correct stoichiometry in the synthesis of this compound requires careful control over several reaction parameters. The formation of the boroxine ring is a cyclotrimerization of three molecules of 3-pyridylboronic acid. Therefore, ensuring the purity of the starting boronic acid is a critical first step.

During the synthesis of the boronic acid precursor from 3-bromopyridine, the stoichiometry of the reagents, such as n-butyllithium and triisopropyl borate, must be precisely controlled to avoid the formation of byproducts. orgsyn.org The temperature of the reaction is also crucial; maintaining a low temperature of -40°C during the addition of n-butyllithium minimizes side reactions. orgsyn.org

The final purity of the 3-Pyridylboroxin is often influenced by the level of hydration. The product is frequently isolated as a hydrated solid, and the exact number of water molecules can vary. orgsyn.org Recrystallization from a suitable solvent, such as acetonitrile (B52724), is a key step in obtaining a pure, crystalline product. orgsyn.org Characterization can be challenging due to the variable water content, and conversion to a stable derivative like a pinacol (B44631) ester is sometimes employed for analytical purposes. orgsyn.org

ParameterOptimized ConditionRationale
Solvent System THF/Toluene mixtureEnsures optimal solubility of intermediates and facilitates temperature control. orgsyn.org
Temperature -40°C to -78°CPrevents side reactions and decomposition of the boroxine ring. orgsyn.org
pH Control 7.6-7.7 during workupFacilitates the precipitation of the boronic acid precursor. orgsyn.org
Atmosphere Inert (e.g., Nitrogen)Suppresses hydrolysis of the boroxine ring.
Purification Recrystallization from acetonitrileYields the product as a crystalline solid and helps control hydration levels. orgsyn.org

Scalability Considerations for this compound Synthesis

Scaling up the synthesis of this compound from laboratory to industrial production presents several challenges. The use of highly reactive reagents like n-butyllithium at low temperatures requires specialized equipment for safe handling and effective temperature control on a large scale. orgsyn.org

A reported procedure for the kilogram-scale synthesis of 3-pyridylboronic acid, which is then converted to the boroxine, highlights some of these considerations. The protocol utilizes a one-pot approach to minimize handling of intermediates. orgsyn.org The choice of solvents and the method of purification are also critical for large-scale production to be economically viable and to consistently produce a product of high quality.

The isolation of the product by crystallization from acetonitrile has been demonstrated to be effective at a larger scale. orgsyn.org However, the variable hydration of the final product remains a consideration for quality control in an industrial setting. The development of robust analytical methods to accurately determine the level of hydration is therefore important for ensuring batch-to-batch consistency.

The stability of boronic acids and their boroxine derivatives is another key factor. Boronic acids are prone to decomposition, and strategies to mitigate this, such as the use of masked reagents like MIDA boronates or trifluoroborates, could be considered for improving the efficiency and robustness of a large-scale process. ljmu.ac.uk

Reactivity and Reaction Mechanisms of 3 Pyridylboroxin, Trihydrate

Role as a Boronic Acid Surrogate in Catalytic Transformations

3-Pyridylboroxin, Trihydrate serves as a convenient and stable surrogate for 3-pyridylboronic acid in a multitude of catalytic reactions, most notably in palladium-catalyzed cross-coupling reactions. Its solid nature and stability towards protodeboronation under certain conditions make it an attractive reagent in organic synthesis.

Mechanistic Investigations of Suzuki-Miyaura Cross-Coupling with this compound

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. This compound, through its equilibrium with 3-pyridylboronic acid, is an active participant in this reaction. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involving an aryl boronic acid is illustrated below and is applicable to 3-pyridylboronic acid derived from the boroxine (B1236090).

The key steps in the mechanism are:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.

Transmetalation: This is a crucial step where the organic group from the boron atom is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The exact nature of the transmetalating species can vary depending on the reaction conditions.

Reductive Elimination: The two organic moieties on the palladium center couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

While specific mechanistic studies focusing exclusively on this compound are limited, extensive research on arylboronic acids provides a robust framework for understanding its behavior. Computational studies, including Density Functional Theory (DFT), on similar systems have provided valuable insights into the energetics and transition states of the catalytic cycle. For instance, DFT calculations have been employed to model the sequential Suzuki-Miyaura coupling reactions of dibromopyridazinones with various boronic acids, elucidating the role of the catalyst and solvent in the reaction pathway.

Catalytic Cycle Step Description Key Intermediates
Oxidative AdditionInsertion of Pd(0) into the Ar-X bond.Ar-Pd(II)-X
TransmetalationTransfer of the pyridyl group from boron to palladium.[Ar-Pd(II)-Pyridyl]
Reductive EliminationFormation of the C-C bond and regeneration of Pd(0).Ar-Pyridyl

Exploring Homocoupling Pathways of this compound

A common side reaction in Suzuki-Miyaura cross-coupling is the homocoupling of the boronic acid reagent, leading to the formation of a symmetrical biaryl product (in this case, 3,3'-bipyridine). This oxidative homocoupling is often promoted by the palladium catalyst in the presence of an oxidant.

The mechanism of palladium-catalyzed oxidative homocoupling of aryl boronic acids is thought to involve the formation of a diarylpalladium(II) species, which then undergoes reductive elimination to yield the biaryl product. The Pd(0) species formed can then be re-oxidized to Pd(II) to continue the catalytic cycle. The presence of an external oxidant, such as oxygen or benzoquinone, can facilitate this re-oxidation.

Several factors can influence the extent of homocoupling, including the nature of the catalyst, the solvent, the base, and the presence of oxidizing agents. For instance, some palladium N-heterocyclic carbene (NHC) complexes in the presence of p-benzoquinone have been shown to efficiently catalyze the homocoupling of arylboronic acids. The proposed mechanism for the copper-catalyzed homocoupling of aryl boronic acids suggests the involvement of transmetalation steps to form organocopper intermediates that lead to the homocoupled product.

Factor Influence on Homocoupling
Catalyst The nature of the palladium catalyst and its ligands can affect the relative rates of cross-coupling and homocoupling.
Oxidant The presence of an oxidant, including adventitious air, can promote the homocoupling pathway.
Base The choice of base can influence the formation of boronate species and their subsequent reactivity.

Lewis Acidity and Interactions with Donor Ligands

The boron atoms in the boroxine ring of this compound are electron-deficient and exhibit Lewis acidic character. This property allows the compound to interact with various Lewis bases, including nitrogen-containing donor ligands.

Complexation with Nitrogen-Containing Compounds: Insights into Coordination

The pyridyl nitrogen atom in this compound is a Lewis basic site and can coordinate to metal centers. This, combined with the Lewis acidity of the boron atoms, allows for the formation of coordination complexes and supramolecular assemblies.

The Lewis acidic boron centers can also interact with nitrogen-containing Lewis bases. It has been reported that boroxines can form adducts with amines.

Interaction Site Type of Interaction Potential Coordinating Species
Pyridyl NitrogenLewis Base CoordinationTransition Metal Ions, Lewis Acids
Boron AtomLewis Acid InteractionAmines, other N-donor ligands

Anion-π Interactions Involving the Boroxine Ring of this compound

Anion-π interactions are non-covalent interactions between an anion and the face of an electron-deficient π-system. Theoretical and computational studies have suggested that the boroxine ring, being electron-deficient, can participate in such interactions.

Computational studies have explored the interactions between halide anions and the boroxine ring. These studies indicate that the boroxine ring can form stabilized complexes with anions, with a particular selectivity for fluoride ions. The interaction energies and non-covalent bond distances have been calculated for these complexes. Ab initio theoretical studies on anion-π interactions in various inorganic rings, including boroxine, have further supported the favorability of these interactions. The electrostatic potential surface of boroxine shows a positive potential above the center of the ring, which can attract anions.

While direct experimental evidence for anion-π interactions involving this compound is yet to be reported, these theoretical findings provide a strong basis for predicting such interactions.

Reactivity with Small Molecules and Inorganic Species

Boronic acids and their derivatives are known to react with a variety of small molecules and inorganic species. This reactivity is often exploited in the design of chemical sensors.

3-Pyridylboronic acid, and by extension its boroxine form, can interact with diols to form boronate esters. This reactivity is the basis for many saccharide sensors. Furthermore, boronic acids have been shown to react with reactive oxygen species (ROS) such as hydrogen peroxide, leading to oxidation of the boronic acid. This has been utilized in the development of fluorescent probes for ROS.

The interaction of boronic acids with inorganic species such as fluoride ions is also well-documented. The strong affinity of boron for fluoride can be used for fluoride sensing applications. A review of boronic acid-based sensors highlights their reactivity towards various small molecules, including ROS, catecholamines, and certain ions. bohrium.com

Reactant Type Example Interaction/Reaction
DiolsGlucoseReversible boronate ester formation
Reactive Oxygen SpeciesHydrogen Peroxide (H₂O₂)Oxidation of the boronic acid
Inorganic AnionsFluoride (F⁻)Strong B-F bond formation
CatecholaminesDopamineBoronate ester formation with the catechol moiety

Oxidation and Reduction Pathways of this compound

The oxidation and reduction pathways of this compound, are primarily centered on the boron-carbon bond of the 3-pyridyl group. While specific research on the redox chemistry of this compound is not extensively detailed in the available literature, the reactivity can be inferred from the well-established chemistry of arylboronic acids and their boroxine anhydrides.

Oxidation Pathways:

Arylboroxines, like their monomeric boronic acid counterparts, are susceptible to oxidation, which typically results in the cleavage of the carbon-boron bond and the formation of a hydroxyl group on the aromatic ring. This transformation is a fundamental reaction in organic synthesis, often referred to as the Brown oxidation. The oxidation of arylboronic acids to phenols can be achieved using various oxidizing agents.

A plausible mechanism for the oxidation of an arylboronic acid involves the formation of a boronate intermediate, followed by rearrangement and subsequent hydrolysis to yield the corresponding phenol. It is proposed that in the presence of an oxidizing agent such as hydrogen peroxide, the boronic acid is converted to a peroxyboronate species. This is followed by the migration of the aryl group from the boron to the oxygen atom, leading to the formation of a borate (B1201080) ester, which is then hydrolyzed to the phenol.

The presence of the electron-withdrawing pyridyl ring in 3-Pyridylboroxin is expected to influence the rate and mechanism of oxidation compared to electron-rich arylboroxines. The nitrogen atom in the pyridine (B92270) ring can also play a role by coordinating with reagents or by altering the electronic properties of the boroxine ring.

Several reagents are known to effect the oxidation of arylboronic acids, and by extension, arylboroxines. These include:

Hydrogen peroxide (H₂O₂): A common and effective oxidant, often used under basic conditions.

Oxone® (2KHSO₅·KHSO₄·K₂SO₄): A stable salt of potassium monopersulfate that serves as a versatile oxidizing agent for arylboronic acids, converting them to phenols in good yields. nih.gov

m-Chloroperoxybenzoic acid (mCPBA) and tert-Butyl hydroperoxide (TBHP): These peroxy acids can also efficiently oxidize arylboronic acids. nih.gov

N-Oxides: Certain N-oxides have been shown to mediate the hydroxylation of arylboronic acids under mild conditions with broad functional group tolerance. nih.gov

The general transformation can be represented as follows, where Ar represents the 3-pyridyl group:

(ArBO)₃ + Oxidizing Agent → 3 ArOH + B₂O₃

Reduction Pathways:

The reduction of the boroxine ring itself is not a common transformation. The B-O bonds within the boroxine ring are generally stable to typical reducing agents. However, the pyridyl group of 3-Pyridylboroxin could potentially undergo reduction under specific conditions, for instance, catalytic hydrogenation to a piperidine ring. This reactivity would be characteristic of the pyridine moiety rather than the boroxine ring.

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, can be considered a formal reduction of the aryl group. This reaction is known to occur with heteroaromatic boronic acids and is influenced by pH. For pyridyl boronic acids, the stability towards protodeboronation can vary depending on the position of the boron substituent.

Reactions with Non-Metallic Species (e.g., Oxygen, Carbon Monoxide)

The reactivity of this compound with non-metallic species like molecular oxygen and carbon monoxide is not well-documented in specific studies. However, general principles of organoborane chemistry provide insights into potential reaction pathways.

Reaction with Oxygen:

Organoboranes are known to be sensitive to oxidation by atmospheric oxygen, often through radical mechanisms. The reaction of trialkylboranes with oxygen has been studied in detail and proceeds through a free-radical chain reaction to form alkyl borinates and ultimately, upon workup, alcohols. While arylboroxines are generally more stable than trialkylboranes, they can still undergo oxidation in the presence of oxygen, particularly under conditions that promote radical formation (e.g., UV light, radical initiators).

ReactantConditionsProduct
TrialkylboraneO₂ (air)Alkoxyboranes (leading to alcohols)
Arylboronic acidAir, catalytic quinone or aminothiophenolPhenol

Reaction with Carbon Monoxide:

The reaction of organoboranes with carbon monoxide is a versatile method for the synthesis of a variety of organic compounds, including primary, secondary, and tertiary alcohols, aldehydes, and ketones. This reaction, known as carbonylation, typically requires elevated temperatures and pressures and involves the insertion of CO into a carbon-boron bond.

While there is limited specific information on the reaction of arylboroxines with carbon monoxide, studies on gaseous boroxine (H₃B₃O₃) have shown that it reacts with CO. acs.org It is plausible that under suitable conditions, 3-Pyridylboroxin could react with carbon monoxide, potentially leading to the formation of pyridyl-substituted carbonyl compounds after oxidative or hydrolytic workup. However, the reactivity is expected to be lower than that of trialkylboranes. DFT studies on the reaction of boroles with carbon monoxide indicate the formation of Lewis acid-base adducts and potentially more complex rearranged products. rsc.org A study on trimethylamine-boranecarboxylate suggests a pathway for carbon monoxide release, highlighting the complex reactivity of boron compounds with CO. nih.gov

Boron CompoundReactantConditionsOutcome
Gaseous BoroxineCOHigh temperatureReaction occurs
BorolesCOVariesLewis acid-base adducts, ring expansion
Amine Carboxyboranes-Neutral aqueous solutionSlow decarbonylation

Dynamic Covalent Chemistry of Boroxine Ring Construction and Reversibility

The formation of the boroxine ring in this compound is a prime example of dynamic covalent chemistry. This field of chemistry involves the formation of covalent bonds that are reversible under specific conditions, allowing for error correction and the formation of thermodynamically stable products. clockss.org

The construction of the boroxine ring occurs through the intermolecular dehydration of three molecules of the corresponding boronic acid, in this case, 3-pyridylboronic acid. This condensation reaction is an equilibrium process, and the position of the equilibrium can be controlled by the concentration of water in the system. The removal of water drives the equilibrium towards the formation of the boroxine, while the addition of water favors the hydrolysis of the boroxine back to the boronic acid. clockss.org

The reversible nature of the boroxine formation is a key feature of its dynamic covalent character. This reversibility allows for the exchange of boronic acid units within a boroxine structure, leading to the formation of mixed boroxines when two or more different boronic acids are present. This dynamic exchange is driven by thermodynamics, resulting in a statistical distribution of products in the absence of strong intermolecular interactions. Studies on mixtures of arylboronic acids have shown that the formation of hetero-boroxines (boroxines with different aryl substituents) is promoted by entropically driven forces and influenced by the electronic nature of the substituents. clockss.org

The general equilibrium for the formation of 3-Pyridylboroxin can be represented as:

3 (3-Pyridyl)B(OH)₂ ⇌ (3-PyridylBO)₃ + 3 H₂O

The stability of the boroxine ring is influenced by several factors, including the nature of the substituent on the boron atom, the solvent, and the temperature. For arylboroxines, electron-donating groups on the aromatic ring tend to stabilize the boroxine form. clockss.org The pyridyl group, being a heteroaromatic ring, can influence the stability and reactivity of the boroxine through its electronic and coordinating properties.

The dynamic nature of the boroxine linkage has been utilized in the construction of self-healing materials, sensors, and covalent organic frameworks (COFs). In the context of COFs, the reversible bond formation allows for the "proofreading" and correction of defects during the crystallization process, leading to highly ordered porous materials.

FactorInfluence on Boroxine Formation
Water ConcentrationHigh water concentration favors hydrolysis to boronic acid; low water concentration favors boroxine formation.
Substituent ElectronicsElectron-donating groups on the aryl ring generally stabilize the boroxine.
TemperatureCan influence the position of the equilibrium.
SolventThe polarity and coordinating ability of the solvent can affect the equilibrium.

Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Elucidation of 3 Pyridylboroxin, Trihydrate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Dynamics and Coordination Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for probing the structure and dynamics of molecules in solution. For 3-Pyridylboroxin, Trihydrate, both ¹H and ¹¹B NMR are particularly informative.

In ¹H NMR spectroscopy of the parent 3-pyridylboronic acid, the aromatic protons of the pyridine (B92270) ring typically exhibit characteristic chemical shifts and coupling constants that can be readily assigned. However, boronic acids are known to exist in equilibrium with their cyclic trimeric anhydrides, the boroxines, especially in non-aqueous solutions or upon concentration. This equilibrium can lead to broadened signals or the presence of multiple species in the NMR spectrum, complicating analysis. To overcome this, NMR spectra of boronic acids are sometimes recorded in deuterated methanol (B129727) (CD₃OD), which can break up the boroxine (B1236090) structure by forming methylboronate esters.

¹¹B NMR spectroscopy provides direct insight into the environment of the boron atom. Boronic acids typically show a broad signal in the ¹¹B NMR spectrum. The chemical shift of this signal is sensitive to the hybridization and coordination of the boron atom. For 3-Pyridylboroxin, the ¹¹B chemical shift is expected to be at a slightly lower field (further downfield) compared to the corresponding monomeric boronic acid. The linewidth of the ¹¹B NMR signal for a boroxine is often broader than that of the corresponding boronic acid, which can be attributed to the larger molecular size and slower tumbling rate of the trimeric structure.

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and for elucidating through-bond and through-space correlations, which are critical for defining the molecule's connectivity and spatial arrangement. For this compound, several 2D NMR experiments would be particularly useful:

COSY (Correlation Spectroscopy): This experiment reveals scalar (through-bond) couplings between protons, allowing for the straightforward assignment of the pyridine ring protons.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms, enabling the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of the molecule, including the link between the pyridine ring and the boroxine core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the conformation and stereochemistry of the molecule. For 3-Pyridylboroxin, NOESY could reveal through-space interactions between protons on adjacent pyridine rings within the boroxine structure.

These multidimensional techniques, applied to related pyridine-containing boronic acids, have been instrumental in their structural characterization.

Variable temperature (VT) NMR spectroscopy is a powerful tool for studying dynamic processes such as conformational changes and chemical exchange. For this compound, VT-NMR could be employed to study the equilibrium between the boroxine and its monomeric boronic acid form in solution. By acquiring NMR spectra at different temperatures, it may be possible to shift this equilibrium or to observe the coalescence of signals corresponding to the different species, allowing for the determination of the thermodynamic and kinetic parameters of the exchange process. Furthermore, VT-NMR can be used to study restricted rotation around the C-B bond, which may be present in sterically hindered derivatives.

X-ray Crystallography for Solid-State Structural Determination of this compound and its Adducts

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases, the expected structural features can be inferred from the known structures of related arylboronic acids and their boroxines.

It is anticipated that 3-Pyridylboroxin would consist of a six-membered B₃O₃ ring with the three pyridine substituents attached to the boron atoms. The trihydrate designation suggests that three water molecules are incorporated into the crystal lattice for each boroxine molecule. These water molecules are likely to be involved in extensive hydrogen bonding with the nitrogen atoms of the pyridine rings and the oxygen atoms of the boroxine core.

In the solid state, arylboronic acids often form dimeric structures through hydrogen bonding between the hydroxyl groups. The crystal structure of 2-methoxy-5-pyridylboronic acid, for instance, reveals extensive intermolecular hydrogen bonding, including O-H---N interactions and dimer formation. It is highly probable that the crystal packing of this compound is also dominated by a network of hydrogen bonds, leading to a complex supramolecular architecture. The formation of adducts with other molecules could further modify this crystal packing through additional intermolecular interactions.

Advanced Mass Spectrometry Techniques for Oligomeric and Polymeric Species

Advanced mass spectrometry (MS) techniques are essential for confirming the molecular weight and elucidating the fragmentation patterns of this compound. The analysis of boronic acids by mass spectrometry can be challenging due to their tendency to undergo dehydration and form cyclic boroxine trimers in the gas phase, particularly with techniques that involve thermal desorption.

Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for analyzing boronic acids and their derivatives as it minimizes in-source fragmentation and dehydration. ESI-MS of this compound would be expected to show a prominent ion corresponding to the protonated boroxine molecule.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI-MS is another soft ionization technique that can be used to analyze boronic acids. The choice of matrix is crucial to prevent the on-plate formation of boroxines from the corresponding boronic acid.

Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion of 3-Pyridylboroxin and subjecting it to collision-induced dissociation (CID), MS/MS experiments can provide valuable structural information. The fragmentation patterns would be expected to involve the loss of pyridine rings and cleavage of the boroxine core.

These techniques are critical for identifying the presence of oligomeric species in solution and for characterizing the structure of the boroxine.

Vibrational Spectroscopy (Raman, FT-IR) for Probing Intermolecular Interactions and Functional Groups

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and intermolecular interactions present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be characterized by several key vibrational modes. The absence of a broad O-H stretching band, characteristic of the boronic acid monomer, would be a strong indicator of boroxine formation. Key expected vibrational bands include:

B-O stretching: Strong absorptions associated with the B-O bonds within the boroxine ring.

Pyridine ring vibrations: A series of sharp bands corresponding to the C-C and C-N stretching and bending modes of the pyridine ring.

C-H stretching and bending: Vibrations associated with the aromatic C-H bonds of the pyridine rings.

Water of hydration: Broad absorption bands in the high-frequency region (around 3400 cm⁻¹) corresponding to the O-H stretching of the water molecules, and bending vibrations around 1630 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would also be dominated by the vibrational modes of the pyridine ring and the boroxine core. The symmetric vibrations of the boroxine ring are often strong in the Raman spectrum. The effect of coordination of the pyridine nitrogen to a metal or through hydrogen bonding can lead to shifts in the positions and intensities of the pyridine ring modes, which can be monitored by Raman spectroscopy.

A systematic study of the vibrational properties of various boroxine anhydrides has identified characteristic IR bands that can be used to distinguish them from their corresponding boronic acids.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) (FT-IR) Expected Wavenumber Range (cm⁻¹) (Raman)
O-H Stretch (water)3200-3600 (broad)Weak
Aromatic C-H Stretch3000-31003000-3100
Pyridine Ring Stretch1400-16001400-1600
B-O Stretch (Boroxine)1300-1400Strong, symmetric modes
C-H In-plane Bend1000-13001000-1300
C-H Out-of-plane Bend700-900700-900

Other Advanced Spectroscopic Methods for Electronic Structure and Bonding Analysis

Understanding the electronic structure and bonding in this compound is crucial for predicting its reactivity and properties. The boron atom in boronic acids and boroxines is electron-deficient, possessing a vacant p-orbital. This makes it a Lewis acid.

The electronic properties of 3-Pyridylboroxin are influenced by the interplay between the electron-withdrawing inductive effect of the pyridine ring and the potential for π-donation from the oxygen atoms to the vacant p-orbital of the boron atom. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and to generate molecular electrostatic potential (MEP) maps. These calculations can provide insights into the regions of the molecule that are electron-rich or electron-poor, and thus susceptible to electrophilic or nucleophilic attack.

Techniques such as UV-Vis spectroscopy can be used to study the electronic transitions within the molecule. The pyridine ring is a chromophore, and its electronic transitions can be influenced by the substitution with the boroxine group.

Theoretical and Computational Studies on 3 Pyridylboroxin, Trihydrate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of molecules like 3-Pyridylboroxin, Trihydrate. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, solve the Schrödinger equation to provide information on molecular orbitals, charge distribution, and bond orders. For boroxine (B1236090) rings, a key feature of interest is the nature of the B-O bonds within the six-membered ring.

In related boron-containing compounds, such as boron nitride nanomaterials, quantum chemistry calculations have been employed to determine properties like bond lengths and charge densities. researchgate.net For the B-O bonds in a boroxine ring, these calculations would reveal the degree of covalent and ionic character. The presence of the electron-withdrawing pyridyl group is expected to influence the electron density distribution around the boron atoms.

A hypothetical analysis of 3-Pyridylboroxin would involve calculating the partial atomic charges on the boron, oxygen, and nitrogen atoms. This would highlight the electrophilic nature of the boron atoms and the nucleophilic character of the oxygen and nitrogen atoms. The molecular electrostatic potential (MEP) map would visually represent these charge distributions, indicating regions susceptible to electrophilic or nucleophilic attack.

Table 1: Illustrative Calculated Bond Parameters for a Generic Arylboroxin Ring

Bond TypeCalculated Bond Length (Å)Bond Order
B-O1.381.2
B-C1.551.0
C-N (in pyridyl ring)1.341.4

Note: The data in this table is representative of typical arylboroxins and is intended for illustrative purposes due to the absence of specific published data for this compound.

Density Functional Theory (DFT) for Predicting Reactivity and Stability

Density Functional Theory (DFT) is a widely used computational method to predict the reactivity and stability of chemical compounds. mdpi.comaps.org DFT calculations can determine various electronic properties and reactivity descriptors. For this compound, DFT would be instrumental in understanding its behavior in chemical reactions.

Key reactivity descriptors that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can also be derived from the HOMO and LUMO energies. These parameters provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index would indicate a greater susceptibility to nucleophilic attack.

In a study on pyridine (B92270) dicarboxylic acid derivatives, DFT calculations were used to evaluate their properties. researchgate.netelectrochemsci.org Similar calculations for 3-Pyridylboroxin would allow for a comparison of its reactivity with other pyridine-containing compounds. The presence of the boroxine ring and the pyridyl nitrogen would significantly influence these electronic parameters.

Table 2: Representative DFT-Calculated Reactivity Descriptors for a Pyridine Derivative

ParameterSymbolValue (eV)
HOMO EnergyEHOMO-6.85
LUMO EnergyELUMO-1.75
Energy GapΔE5.10
Electronegativityχ4.30
Chemical Hardnessη2.55
Global Electrophilicity Indexω3.61

Note: This data is based on calculations for a related pyridine derivative and serves as an example of the types of parameters that would be relevant for this compound.

Molecular Dynamics Simulations of this compound in Solution and in Assemblies

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations could provide valuable insights into its behavior in solution and its potential to form self-assembled structures. The "trihydrate" designation indicates the presence of three water molecules per molecule of 3-Pyridylboroxin, and MD simulations can elucidate the interactions between the boroxin and these water molecules.

In solution, MD simulations can model the solvation of 3-Pyridylboroxin, showing how solvent molecules arrange around it and the dynamics of these interactions. The simulations would also reveal the conformational flexibility of the pyridyl groups relative to the boroxine ring.

Boronic acids are known to undergo self-assembly to form various supramolecular structures. rsc.orgresearchgate.net MD simulations can be employed to investigate the propensity of 3-Pyridylboroxin to form dimers, trimers, or larger aggregates in different solvents. These simulations could identify the key intermolecular interactions, such as hydrogen bonding and π-π stacking between the pyridyl rings, that drive the self-assembly process. Understanding these assemblies is crucial for applications in materials science and nanotechnology.

Computational Modeling of Catalytic Cycles Involving this compound

Boronic acids and their derivatives are known to act as catalysts in a variety of organic reactions. nih.govresearchgate.netbath.ac.uk Computational modeling, particularly using DFT, is a powerful tool for elucidating the mechanisms of these catalytic cycles. While specific catalytic applications of 3-Pyridylboroxin are not widely reported, its structural features suggest potential catalytic activity.

A computational study of a catalytic cycle involving 3-Pyridylboroxin would begin by identifying the reactants, products, and any intermediates. The geometries of these species would be optimized, and the transition states connecting them would be located. By calculating the energies of all stationary points on the potential energy surface, a detailed reaction mechanism can be constructed.

For example, boronic acids are known to catalyze amidation reactions. A proposed catalytic cycle would involve the activation of a carboxylic acid by the boronic acid, followed by nucleophilic attack by an amine. researchgate.net Computational modeling of this process with 3-Pyridylboroxin as the catalyst would reveal the role of the pyridyl group in modulating the catalytic activity, possibly through intramolecular coordination or by influencing the electronic properties of the boron center.

In Silico Design of Novel Boroxin-Based Architectures

In silico design involves using computational methods to design new molecules and materials with desired properties. The unique structure of 3-Pyridylboroxin, with its planar boroxine core and functional pyridyl groups, makes it an attractive building block for the design of novel boroxin-based architectures.

Computational tools can be used to predict how modifications to the 3-Pyridylboroxin structure would affect its properties. For example, by introducing different substituents on the pyridyl ring, one could tune the electronic and self-assembly properties of the molecule. Quantum chemical calculations could predict how these substituents would alter the HOMO-LUMO gap or the strength of intermolecular interactions. mdpi.com

Furthermore, computational modeling can be used to design extended structures, such as covalent organic frameworks (COFs), using 3-Pyridylboroxin as a node. By simulating the assembly of these building blocks, it is possible to predict the porosity, stability, and potential applications of the resulting materials in areas such as gas storage or catalysis. This predictive power of in silico design can significantly accelerate the discovery and development of new functional materials.

Applications of 3 Pyridylboroxin, Trihydrate in Advanced Chemical Synthesis and Materials Science

Supramolecular Assembly and Self-Healing Materials

3-Pyridylboroxin, the trihydrate of which is the subject of this article, is the cyclic anhydride (B1165640) of 3-pyridylboronic acid. In solution, and particularly in the presence of water, an equilibrium exists between the boronic acid and its boroxine (B1236090) form. Both species play a significant role in the construction of advanced materials through non-covalent and dynamic covalent interactions.

Fabrication of Self-Assembled Systems Incorporating 3-Pyridylboroxin, Trihydrate

The unique structure of 3-pyridylboronic acid, featuring both a hydrogen-bond-donating boronic acid group and a hydrogen-bond-accepting pyridine (B92270) nitrogen atom, makes it an excellent building block for supramolecular chemistry. nih.govresearchgate.net These groups facilitate the formation of ordered, non-covalent assemblies through specific intermolecular interactions.

A notable example involves the creation of a self-organized diboronic acid system for the recognition of saccharides. In this system, a boronic acid-appended Zinc(II) porphyrin was mixed with 3-pyridylboronic acid. rsc.org The pyridine nitrogen of the 3-pyridylboronic acid coordinates with the zinc center of the porphyrin, creating a multi-point recognition site that enhances saccharide binding. rsc.org This demonstrates the use of metal-ligand coordination as a driving force for assembling systems incorporating the 3-pyridylboron moiety.

Furthermore, the boronic acid group itself is a potent hydrogen bond donor, capable of forming strong O-H···N bonds with the nitrogen atoms of various ligands, including the pyridine nitrogen of another molecule. nih.gov This interaction is a primary driver in the crystal engineering of boronic acids, leading to the formation of diverse and predictable supramolecular architectures such as layers, chains, and ribbons. nih.gov

Dynamic Covalent Frameworks (COFs) Utilizing this compound Linkers

Covalent Organic Frameworks (COFs) are crystalline porous polymers built from molecular building blocks linked by covalent bonds. The first COFs utilized the self-condensation of boronic acids to form boroxine rings, which serve as the key linking units of the framework. tcichemicals.comrsc.org This reaction is reversible, making the boroxine linkages a prime example of dynamic covalent bonds. researchgate.netresearchgate.net This dynamic nature allows for "error correction" during the synthesis, leading to highly crystalline materials.

While trifunctional or tetrafunctional boronic acids are typically required to build extended 2D or 3D frameworks, monofunctional boronic acids can be used as functionalizing agents or truncating groups that cap the framework and modulate its properties. northwestern.edu In this context, 3-pyridylboronic acid (and by extension, its boroxine form) can be incorporated into boroxine-based COFs. For instance, in the synthesis of COF-102, a 3D network, monofunctional arylboronic acids were successfully co-crystallized with the tetrahedral monomer to functionalize the pores of the resulting material. northwestern.edu The incorporation of a 3-pyridyl group into a COF structure via this method would introduce basic nitrogen sites into the pores, offering potential applications in catalysis or selective gas adsorption.

The dynamic nature of the boroxine bond is also central to the development of self-healing materials. bohrium.commdpi.com The reversible dehydration-hydrolysis reaction between three boronic acid molecules to form a boroxine ring can be harnessed to repair damage. researchgate.netbohrium.commdpi.com A material cross-linked by boroxine bonds can reform those bonds upon damage, often triggered by mild stimuli like the presence of a small amount of water or gentle heating, thereby restoring its structural integrity. bohrium.com

Receptors and Recognition Systems Based on Boroxine-Ligand Interactions

Boronic acids are widely recognized for their ability to form reversible covalent bonds with cis-diol-containing compounds, such as saccharides and glycoproteins, to create five-membered boronate esters. nih.govmdpi.com This interaction has made them a cornerstone in the design of chemical receptors and sensors for biologically important molecules. nih.gov

The affinity of a boronic acid receptor for a diol is pH-dependent, with binding being significantly stronger at higher pH values where the boron atom is in a more Lewis-acidic, tetrahedral boronate form. mdpi.com Systems utilizing 3-pyridylboronic acid can leverage both the boronic acid group for diol binding and the pyridine moiety for secondary interactions, such as hydrogen bonding or metal coordination, to enhance binding affinity and selectivity. rsc.org For example, the self-assembled porphyrin-pyridylboronic acid system mentioned previously demonstrates enhanced and selective binding for specific biological phosphates and saccharides. rsc.org The pyridine unit helps to organize the recognition site, creating a cooperative binding effect that would not be possible with a simple phenylboronic acid.

Role in the Synthesis of Complex Organic Molecules

3-Pyridylboroxin, as a stable source of 3-pyridylboronic acid, is a fundamental building block in modern organic synthesis, particularly for the construction of molecules containing the pyridine heterocycle.

Building Block for Heteroaromatic Systems via Cross-Coupling Reactions

The most prominent application of 3-pyridylboronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. libretexts.orginnospk.com This reaction forms a carbon-carbon bond between the pyridine ring and various aryl or heteroaryl halides (or triflates), providing a powerful and versatile method for synthesizing complex biaryl and heteroaryl structures. audreyli.comacs.org

This methodology has been used to produce a wide range of important molecular scaffolds. For example, 3-pyridylboronic acid has been coupled with 3-bromoquinoline (B21735) to prepare 3-(pyridin-3-yl)quinoline. orgsyn.orgresearchgate.net It is also a key reagent in the synthesis of ligands for corticotropin-releasing factor (CRF) receptors and other highly substituted bipyridines and pyrazinopyridines with pharmaceutical potential. acs.orgnih.gov The reaction conditions are generally mild and tolerant of a wide variety of functional groups, making this a preferred strategy for late-stage functionalization in the synthesis of complex molecules. nih.gov

Below is a table summarizing representative Suzuki-Miyaura coupling reactions involving 3-pyridylboronic acid.

Aryl/Heteroaryl HalideCatalyst/Base SystemProduct TypeYieldReference
3-BromoquinolinePd(PPh₃)₂Cl₂ / Cs₂CO₃Heterobiaryl77% acs.org
ChloropyridinesPd(OAc)₂ / S-Phos / K₂CO₃AzabiarylHigh nih.govacs.org
2-Benzyloxy-4-chloro-3-nitropyridinePalladium CatalystSubstituted Pyridine- nih.gov
Heteroaryl BromidesPd(PPh₃)₄ / Na₂CO₃HeteroarylpyridinesModerate-Good audreyli.com
Dibromopyridinium AminidesPalladium CatalystPyridinium Aminides- sigmaaldrich.com

Directed Ortho-Metallation and Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. clockss.orgharvard.edu The strategy involves using a directing metalating group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the C-H bond at the position ortho to the DMG. clockss.orgacs.org

While direct DoM on 3-pyridylboronic acid itself is complicated, a highly effective related strategy involves a one-pot DoM-borylation sequence on a substituted pyridine. acs.org In this approach, a pyridine bearing a DMG (such as a carboxamide or O-carbamate) is first treated with a lithium amide base like LDA to achieve regioselective lithiation. acs.orgharvard.eduacs.org This lithiated intermediate is then quenched in situ with a trialkyl borate (B1201080), such as triisopropyl borate, to form a boronate ester. acs.orgdergipark.org.tr Subsequent hydrolysis yields the corresponding pyridylboronic acid, which can be difficult to isolate due to its amphoteric nature. acs.orgdergipark.org.tr

A key advantage of this protocol is that the generated pyridylboronic acid does not need to be isolated. It can be directly subjected to Suzuki-Miyaura cross-coupling conditions in the same reaction vessel, providing a streamlined, one-pot synthesis of complex azabiaryls. acs.org This method avoids the challenging purification of pyridylboronic acids and their potential for deboronation, representing an efficient strategy for the synthesis of polysubstituted heteroaromatic systems. acs.org

Catalytic Applications Beyond Traditional Cross-Coupling

While pyridylboronic acids are well-known reagents in palladium-catalyzed cross-coupling reactions, their inherent electronic properties allow for broader catalytic applications. sigmaaldrich.com The boroxin form exists in equilibrium with the corresponding boronic acid, which is often the catalytically active species, particularly in reactions involving water.

Organoboron acids are recognized as stable and effective Lewis acid catalysts for a variety of organic transformations, most notably for dehydration reactions such as amidations and esterifications. nih.gov The catalytic activity stems from the electron-deficient, vacant p-orbital on the boron atom, which can activate carbonyl groups toward nucleophilic attack.

The general mechanism for boronic acid-catalyzed amidation involves the formation of a mixed anhydride intermediate between the boronic acid and a carboxylic acid. This process activates the carboxylic acid, facilitating attack by an amine nucleophile. However, research suggests that boroxines, the trimeric anhydrides of boronic acids, are typically inactive in promoting these condensation reactions. jimcontent.com The presence of water, which facilitates the equilibrium shift from the inactive boroxin to the active boronic acid monomer, can be essential for catalytic turnover. nih.gov

While specific studies focusing exclusively on 3-pyridylboronic acid as a Lewis acid catalyst are not extensively detailed, its performance can be inferred from the broader class of arylboronic acids. The electron-withdrawing nature of the pyridine ring can modulate the Lewis acidity of the boron center.

Table 1: Representative Dehydration Reactions Catalyzed by Arylboronic Acids

Reaction TypeCatalyst ExampleSubstratesKey FeatureReference
Amidation3,4,5-Trifluorophenylboronic acidCarboxylic Acids + AminesPowerful catalyst for sterically bulky amides; requires water removal. nih.gov
EsterificationPhenylboronic AcidCarboxylic Acids + AlcoholsProceeds through a mixed anhydride intermediate. nih.gov
Epoxide Opening3,4,5-Trifluorophenylboronic acid3,4-Epoxy Alcohols + AminesAchieves high regio- and enantioselectivity through an organized transition state. nih.gov

The development of heterogeneous catalysts is a key goal in sustainable chemistry, as it simplifies catalyst separation and recycling. The bifunctional nature of 3-pyridylboronic acid allows for its immobilization onto solid supports to create robust heterogeneous catalysts.

One strategy involves harnessing the reversible covalent bonds formed between boronic acids and cis-diol functionalities. This interaction can be used to anchor cofactors like NADH or enzymes onto a solid support functionalized with boronic acids, creating a self-sufficient biocatalytic system. unizar.es Conversely, the 3-pyridylboronic acid moiety itself could be immobilized onto a diol-containing polymer or silica (B1680970) support.

Another approach is to graft the molecule onto a pre-existing support material. The pyridyl nitrogen can coordinate to metal sites on a support, or the boronic acid group can be reacted with surface hydroxyl groups. Metal-organic frameworks (MOFs) have also been employed as solid supports for catalytically active species in reactions that utilize boronic acids as substrates, demonstrating the compatibility of these reagents with porous, crystalline materials. researchgate.net While specific examples detailing a heterogeneous catalyst based solely on 3-pyridylboroxin are limited, the chemical properties of the molecule provide clear pathways for its incorporation into such systems.

Coordination Polymers and Metal-Organic Frameworks (MOFs) Incorporating this compound Ligands

The dual functionality of 3-pyridylboronic acid makes it an intriguing ligand for the construction of coordination polymers and MOFs. wpi.edu These materials are crystalline solids built from metal ions or clusters linked together by organic molecules. The pyridine group provides a classic N-donor site for coordination to a metal center, while the boronic acid/boroxin moiety offers unique possibilities for forming secondary structural connections.

The synthesis of MOFs using 3-pyridylboronic acid as a ligand is guided by principles of coordination chemistry and supramolecular self-assembly. The primary design consideration is the coordination of the pyridyl nitrogen to a metal ion, a common strategy in the assembly of a vast number of MOFs. nih.govresearchgate.net However, the presence of the boronic acid group introduces a secondary design element that sets it apart from simple pyridine-based linkers.

Research has shown that N-containing boronic acids, including 3-pyridylboronic acid, can act as self-complementary tectons. acs.org In these systems, in addition to or instead of coordinating to a separate metal center, the Lewis basic nitrogen of one molecule can form a dative N→B coordinate bond with the Lewis acidic boron atom of a neighboring molecule. This self-assembly can lead to the formation of discrete macrocycles or one-dimensional coordination polymers without the inclusion of metal ions. The final structure is influenced by the specific boronic ester used (e.g., derived from ethanol (B145695) or ethylene (B1197577) glycol), which modifies the steric and electronic environment of the boron atom. acs.org

When metal ions are included, the design becomes a balance between metal-ligand coordination and potential N→B bond formation. The choice of metal ion, solvent, and reaction conditions determines which interaction dominates, leading to a variety of possible network topologies.

Table 2: Design Principles for Frameworks with 3-Pyridylboronic Acid Ligands

Interaction TypeParticipating GroupsResulting StructureControlling FactorsReference
Metal-Ligand CoordinationPyridyl Nitrogen + Metal IonTraditional MOF or Coordination PolymerMetal ion identity, solvent, temperature, presence of co-ligands. nih.gov
Dative BondingPyridyl Nitrogen + Boron AtomMetal-free macrocycles or 1D polymersSteric hindrance around the boron atom (controlled by esterification). acs.org
Combined InteractionsNitrogen-Metal and/or Nitrogen-BoronComplex frameworks with multiple linking nodesStoichiometry, reaction kinetics, and thermodynamics. acs.org

The stability of a MOF is critical for its practical application and is largely determined by the strength of the bonds between its components. nih.gov For frameworks incorporating 3-pyridylboroxin ligands, the primary metal-ligand interaction is the coordinate bond between the metal center and the pyridyl nitrogen atom. The strength of this bond is influenced by factors such as the valence state of the metal ion and the coordination number of the metal node. nih.govescholarship.org Generally, higher valent metal ions (e.g., Zr⁴⁺, Cr³⁺) and linkers that allow for high connectivity at the metal cluster lead to more robust frameworks. mdpi.com

The thermal and chemical stability of these materials are evaluated using techniques such as Thermogravimetric Analysis (TGA) and by testing their structural integrity after exposure to various solvents and pH conditions. nih.gov The stability of MOFs is a complex interplay of thermodynamic and kinetic factors, where strong metal-ligand bonds, high node connectivity, and robust, hydrophobic linkers all contribute to creating a durable material. nih.govmit.edu

Table 3: Key Factors Influencing MOF Stability

FactorPrincipleEffect on StabilityReference
Metal-Ligand Bond StrengthStronger coordination bonds are harder to break.High-valent metals (e.g., Cr³⁺, Zr⁴⁺) with carboxylate or azolate linkers form highly stable MOFs. nih.govmdpi.com
Node ConnectivityA higher number of linkers connected to a metal node increases structural rigidity.The chelate effect and increased number of bonds that must be broken simultaneously enhance stability. mit.edu
Linker RigidityRigid linkers provide better structural reinforcement than flexible linkers.Reduces the likelihood of framework collapse upon solvent removal or external stress. acs.org
HydrophobicityHydrophobic linkers or functional groups can protect the framework from water molecules.Improves stability in aqueous or humid environments by repelling water, which can hydrolyze metal-ligand bonds. mdpi.com

Derivatization and Functionalization of 3 Pyridylboroxin, Trihydrate

Strategies for Modifying the Pyridyl Moiety

The pyridyl groups of 3-pyridylboroxin, trihydrate, present reactive sites for various chemical transformations, allowing for the fine-tuning of the electronic and steric properties of the molecule. Key strategies for modifying the pyridyl moiety include N-alkylation and cross-coupling reactions.

One common modification involves the N-alkylation of the nitrogen atom in the pyridine (B92270) ring. This reaction converts the neutral pyridine to a positively charged pyridinium salt. A general and efficient method for this transformation is the exposure of a 3-pyridineboronic acid ester to an alkyl halide under microwave irradiation, followed by hydrolysis of the boronic ester. This approach significantly reduces reaction times and minimizes thermal degradation and the formation of byproducts researchgate.net. The resulting N-alkyl-3-boronopyridinium salts exhibit stability in aqueous solutions over a wide pH range researchgate.net.

Another powerful strategy for modifying the pyridyl moiety is through palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling. In these reactions, the pyridylboronic acid (in equilibrium with its boroxine (B1236090) form) can be coupled with a variety of aryl or heteroaryl halides. This allows for the introduction of a wide range of substituents onto the pyridine ring, leading to the synthesis of novel heteroarylpyridine derivatives audreyli.comacs.orgresearchgate.net. For instance, functionalized pyridylboronic acids have been successfully coupled with heteroaryl bromides to produce new bi- and ter(heteroaryl) systems, which are important for applications in materials science and optoelectronics audreyli.comacs.org. It has been demonstrated that even heteroaryl halides bearing a primary amine group can be suitable substrates for Suzuki cross-coupling with pyridylboronic acids without the need for protection/deprotection steps acs.org.

The reactivity of the pyridyl moiety can also be harnessed for quaternization reactions with various electrophiles, a process that can be accelerated using microwave-assisted synthesis researchgate.net. This modification introduces a permanent positive charge and can be used to tune the solubility and electronic properties of the resulting compounds.

Modification StrategyReagents and ConditionsOutcomeReference
N-AlkylationAlkyl halide, microwave irradiation, followed by hydrolysisFormation of N-alkyl-3-boronopyridinium salts researchgate.net
Suzuki-Miyaura CouplingHeteroaryl halides, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)Synthesis of heteroaryl-substituted pyridines audreyli.comacs.orgresearchgate.netacs.org
QuaternizationElectrophiles (e.g., 2-bromo-4'-nitroacetophenone), Microwave heatingFormation of pyridinium salts researchgate.net

Introduction of Additional Functional Groups onto the Boroxine Ring

Direct functionalization of the boroxine ring in a pre-formed 3-pyridylboroxin is challenging due to the dynamic and reversible nature of the B-O bonds. The boroxine ring exists in equilibrium with its corresponding boronic acid, and this equilibrium can be influenced by factors such as water content and temperature.

A primary strategy to introduce different functional groups onto a boroxine ring is through the co-condensation of two or more different boronic acids . This leads to the formation of "hetero-boroxines," which are mixed boroxines containing different substituents on the boron atoms. The formation of these mixed structures is driven by entropic factors clockss.org. By selecting a second boronic acid with a desired functional group, it is possible to create a boroxine ring that incorporates both pyridyl and other functionalities.

While direct substitution on the boron or oxygen atoms of the boroxine ring is not a common strategy, the Lewis acidic nature of the boron atoms can be exploited. Boroxines have a high affinity for nitrogen-containing compounds, and it is known that one or two of the three boron atoms in a boroxine ring can readily form B-N coordinate bonds with ligands researchgate.net. This interaction can be considered a form of functionalization, where the electronic properties of the boroxine ring are modulated by the coordinating ligand.

Functionalization ApproachDescriptionKey Feature
Co-condensationDehydration of a mixture of 3-pyridylboronic acid and another functionalized boronic acid.Forms hetero-boroxines with mixed substituents on the boroxine ring.
Lewis Acid-Base InteractionCoordination of Lewis bases (e.g., amines) to the boron atoms of the boroxine ring.Modifies the electronic environment of the boroxine core.

Synthesis of Polymeric and Oligomeric Boroxin-Based Structures

3-Pyridylboronic acid, the precursor to 3-pyridylboroxin, is a valuable monomer for the synthesis of polymers and oligomers. The boronic acid groups can participate in polymerization reactions or act as sites for cross-linking through the formation of boroxine rings or boronic esters.

One major approach is the synthesis of boronic acid-containing polymers . These polymers can be prepared by the (co)polymerization of boronic acid-bearing monomers rsc.org. For instance, a monomer containing a 3-pyridylboronic acid moiety can be copolymerized with other vinyl monomers to create a polymer with pendant pyridylboronic acid groups. These pendant groups can then undergo intermolecular dehydration to form boroxine cross-links, leading to the formation of a cross-linked polymer network researchgate.netresearchgate.net. The reversible nature of these boroxine cross-links can impart self-healing properties to the material researchgate.net.

Another strategy involves the formation of dynamic covalent cross-linked polymers through the reaction of boronic acids with diols to form boronic esters researchgate.netmdpi.com. A polymer with pendant 3-pyridylboronic acid groups can be cross-linked with a diol-containing polymer, or a di-functional boronic acid can be used to cross-link a polymer with hydroxyl groups mdpi.com. These boronic ester linkages are also dynamic and can be reversed by changes in pH or the presence of competing diols like glucose researchgate.netmdpi.com.

Furthermore, pyridylboronic acids are utilized in the synthesis of linear oligo(heteroaryl) systems through iterative cross-coupling reactions audreyli.comacs.org. For example, a difunctional heteroaryl halide can undergo a two-fold Suzuki coupling with 3-pyridylboronic acid to generate a ter(heteroaryl) oligomer audreyli.comacs.org. These types of oligomers are of interest for their potential applications in electronic devices.

Polymerization StrategyMonomers/Cross-linkersResulting StructureKey Properties
Boroxine Cross-linkingPolymer with pendant 3-pyridylboronic acid groupsCross-linked polymer network with boroxine linkagesSelf-healing, responsive
Boronic Ester Cross-linkingPolymer with 3-pyridylboronic acid groups and a diol cross-linkerCross-linked polymer network with boronic ester linkagespH and glucose responsive
Oligomer Synthesis3-Pyridylboronic acid and difunctional heteroaryl halidesLinear oligo(heteroaryl)sOptoelectronic properties

Post-Synthetic Modification of 3-Pyridylboroxin-Containing Materials

If a COF is synthesized using linkers that contain pyridyl groups, these pyridyl moieties can be modified after the framework has been assembled. This allows for the incorporation of functionalities that might not be compatible with the initial synthesis conditions rsc.orgscispace.comrsc.org. Strategies for PSM of pyridyl groups in such materials would be similar to those described in section 7.1, including N-alkylation and coordination with metal ions. The porous nature of these frameworks allows reagents to diffuse in and react with the internal pyridyl sites rsc.orgresearchgate.net.

The success of PSM depends on maintaining the crystallinity and porosity of the parent framework nih.gov. Covalent modification of the organic linkers is a common PSM strategy scispace.com. For example, if the pyridyl group in the framework contains a suitable handle, it can undergo further reactions. Even in the absence of a specific reactive handle, the lone pair on the pyridine nitrogen can be used for coordination to metal ions, effectively functionalizing the material with metal centers researchgate.net.

PSM TargetModification ReactionPurposePotential Outcome
Pyridyl NitrogenN-Alkylation or QuaternizationIntroduce positive charges, alter hydrophilicityModified gas sorption, sensing, or catalytic properties
Pyridyl NitrogenCoordination to metal ionsIntroduce catalytic or magnetic centersEnhanced catalytic activity, new magnetic properties
Pyridyl RingCovalent modification (if a suitable handle is present)Introduce new functional groupsTailored surface properties, improved selectivity

Future Research Directions and Emerging Opportunities for 3 Pyridylboroxin, Trihydrate

Integration into Advanced Functional Materials (e.g., Sensors, Optoelectronics)

The incorporation of 3-Pyridylboroxin, Trihydrate into advanced functional materials represents a promising avenue for creating devices with novel capabilities. The presence of the pyridine (B92270) nitrogen atom offers a specific site for hydrogen bonding or metal coordination, making it an ideal candidate for sensor applications. Future research could focus on developing chemosensors where the binding of an analyte to the pyridyl group modulates the electronic properties of the boroxine (B1236090) ring, leading to a detectable optical or electronic signal.

In the realm of optoelectronics, the aromatic nature of both the pyridine and the substituents on the boroxine ring can be exploited. bohrium.com The interaction between the electron-deficient boroxine system and the electron-rich pyridine could lead to interesting photophysical properties. researchgate.net Research into pyrenylpyridines has demonstrated that the arrangement of aromatic systems around a central pyridine core can lead to materials with desirable characteristics for Organic Light-Emitting Diodes (OLEDs). bohrium.com Similar design principles could be applied to 3-Pyridylboroxin-based systems to create new emitters or charge-transport materials.

Potential ApplicationKey Feature of 3-PyridylboroxinResearch Objective
Chemical Sensors Lewis basic pyridine nitrogenDesign of selective sensors for metal ions or organic molecules based on coordination-induced spectroscopic changes.
Optoelectronics Conjugated π-system, potential for intramolecular charge transferDevelopment of novel materials for OLEDs or organic photovoltaics by tuning the electronic structure. researchgate.net
Supramolecular Polymers Reversible boroxine formation, directional interactionsConstruction of self-healing materials or stimuli-responsive gels. researchgate.net

Novel Catalytic Systems and Sustainable Synthesis Approaches

While boronic acids are renowned for their role in catalysis, particularly in Suzuki-Miyaura cross-coupling reactions, the corresponding boroxines are less explored as direct catalytic species. acs.org Future work could investigate this compound as a catalyst or precatalyst. The proximate Lewis acid (boron) and Lewis base (pyridine nitrogen) sites could enable cooperative catalysis for reactions such as aldehyde functionalization or CO2 reduction.

Furthermore, there is a significant opportunity to develop more sustainable synthesis protocols. This includes exploring catalytic routes that operate in greener solvents, such as water, or under milder conditions. rsc.org The reversible nature of boroxine formation could be harnessed to create dynamic catalytic systems that can be switched on or off by the addition or removal of water. Research into reusable, heterogeneous catalysts based on 3-Pyridylboroxin immobilized on a solid support could also enhance the sustainability of synthetic processes.

Exploration of Unconventional Reactivity Modes

Current understanding of boroxine chemistry is largely dominated by the equilibrium between the boroxine and its corresponding boronic acid. clockss.org A significant area for future research lies in exploring reactivity beyond this conventional pathway. The pyridyl nitrogen in 3-Pyridylboroxin can be chemically modified (e.g., through N-oxidation or quaternization) to profoundly alter the electronic nature and, consequently, the reactivity of the entire molecule.

Another frontier is the study of anion-π interactions with the boroxine ring, which can be influenced by the pyridyl substituent. clockss.org Computational studies have suggested that boroxine rings can engage in favorable interactions with anions, and the pyridyl group could modulate this behavior, opening doors to applications in anion recognition and transport. clockss.org The self-condensation of boronic acids to form boroxine rings is a key step in the synthesis of two-dimensional Covalent Organic Frameworks (COFs), and exploring unconventional derivatives like 3-Pyridylboroxin could lead to COFs with unique topologies and properties. mdpi.com

Advanced Characterization Techniques for In Situ Monitoring of Boroxin Reactions

A deeper understanding of the mechanisms underlying boroxine formation, dissociation, and participation in chemical reactions requires the application of advanced, time-resolved characterization techniques. While standard methods like NMR and FT-IR provide valuable structural information on isolated compounds, they often fall short in capturing the dynamics of reacting systems. semanticscholar.orgdergipark.org.tr

Future research should employ in situ and operando spectroscopic methods to monitor boroxine-related processes in real time. For instance, techniques like in situ Raman or infrared spectroscopy could track the vibrational modes of the B-O bonds within the boroxine ring as a reaction proceeds. For surface-based applications, such as the formation of 2D polymers, advanced microscopy and spectroscopy are crucial. Techniques like Scanning Tunneling Microscopy (STM) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy have been used to characterize boroxine-based molecules on surfaces, providing detailed morphological and electronic information. mdpi.com Applying these and other surface-sensitive techniques could elucidate the assembly mechanisms of 3-Pyridylboroxin-based materials. mdpi.com

TechniqueInformation GainedResearch Application
In Situ NMR/Raman Real-time concentration of boroxine vs. boronic acidStudying the kinetics and thermodynamics of boroxine equilibrium under various conditions.
Scanning Tunneling Microscopy (STM) Atomic-scale morphology of surface-adsorbed speciesVisualizing the on-surface synthesis of 2D materials from 3-Pyridylboroxin precursors. mdpi.com
X-ray Absorption Spectroscopy (XAS) Local electronic and geometric structure around boron atomsProbing the coordination environment and oxidation state of boron in catalytic cycles. mdpi.com

Computational Predictions Guiding Experimental Discovery in Boroxin Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of chemical systems. researchgate.net In the context of boroxine chemistry, DFT calculations have been successfully used to study the thermodynamics of boroxine formation, the electronic structure of 2D boroxine frameworks, and the mechanism of on-surface synthesis. researchgate.netmdpi.comresearchgate.net

Future computational work could focus specifically on this compound to guide experimental efforts. Molecular dynamics (MD) simulations could predict the self-assembly behavior of this molecule in different solvents or on surfaces, aiding in the design of novel supramolecular structures. researchgate.net DFT calculations can be employed to predict the binding energies of various analytes to 3-Pyridylboroxin, accelerating the development of new sensors. Furthermore, theoretical modeling can help in designing novel catalytic cycles by calculating reaction pathways and activation energies for proposed transformations, thereby identifying the most promising experimental avenues to pursue. nih.gov

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